1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine
Overview
Description
1,4-Bis(ethylsulfonyl)-2,5-dimethylpiperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its two ethylsulfonyl groups attached to the 1 and 4 positions of the piperazine ring, and two methyl groups at the 2 and 5 positions. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected using reagents like phenylthiol (PhSH) to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethylsulfonyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the ethylsulfonyl groups can yield ethylthio derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Ethylthio derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(ethylsulfonyl)-2,5-dimethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also generate reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Another bis-substituted compound with different substituents and applications.
1,4-Bis(methylsulfonyl)benzene: Similar sulfonyl groups but attached to a benzene ring instead of a piperazine ring.
Bis(benzimidazole) complexes: Compounds with similar biological activities but different structural frameworks
Uniqueness
1,4-Bis(ethylsulfonyl)-2,5-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-5-17(13,14)11-7-10(4)12(8-9(11)3)18(15,16)6-2/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOOCZODADXQSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(N(CC1C)S(=O)(=O)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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